3-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid
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Overview
Description
3-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C16H17NO5. This compound is notable for its structural complexity, which includes a benzyloxycarbonyl group, an amino group, and a hydroxyphenyl group. It is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid typically involves multiple steps One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) groupThe final step often involves the deprotection of the Cbz group under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted amines and esters.
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological molecules and pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-{[(Benzyloxy)carbonyl]amino}propanoic acid: Lacks the hydroxyphenyl group, making it less versatile in certain applications.
3-(3-Hydroxyphenyl)propanoic acid: Lacks the benzyloxycarbonyl and amino groups, limiting its reactivity.
N-Benzyloxycarbonyl-L-tyrosine: Similar structure but with different functional groups, leading to distinct chemical properties.
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C17H17NO5 |
---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
3-(3-hydroxyphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H17NO5/c19-14-8-4-7-13(9-14)15(10-16(20)21)18-17(22)23-11-12-5-2-1-3-6-12/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21) |
InChI Key |
JYFUDVQPQHLKII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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